N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine
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Overview
Description
N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine typically involves the reaction of an imidazole derivative with an appropriate alkylating agent. One common method is the alkylation of 1H-imidazole-2-ylamine with N-ethylpentan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-ethyl-1-(1H-imidazol-2-yl)pentan-1-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted imidazole derivatives depending on the substituent used.
Scientific Research Applications
N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties .
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1H-imidazole-2-ylamine
- N-ethylimidazole
- 1-(1H-imidazol-2-yl)pentan-1-amine
Uniqueness
N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine is unique due to its specific structure, which combines the imidazole ring with an N-ethylpentan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H19N3 |
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Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-3-5-6-9(11-4-2)10-12-7-8-13-10/h7-9,11H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
PYVJSDKCNATROZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=NC=CN1)NCC |
Origin of Product |
United States |
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